Cas no 1344927-01-0 ((3-Aminopropanoyl)-D-proline)

(3-Aminopropanoyl)-D-proline is a chiral proline derivative featuring a 3-aminopropanoyl side chain, which enhances its utility in peptide synthesis and medicinal chemistry. Its D-proline configuration ensures stability against enzymatic degradation, making it valuable for designing bioactive peptides with improved pharmacokinetic properties. The compound’s primary amine group offers a reactive site for further functionalization, enabling conjugation or modification in drug discovery applications. Its structural rigidity, imparted by the proline scaffold, promotes well-defined conformational control in peptide architectures. This derivative is particularly useful in developing protease-resistant peptides and constrained peptidomimetics, offering researchers a versatile building block for targeted therapeutic and biochemical studies.
(3-Aminopropanoyl)-D-proline structure
(3-Aminopropanoyl)-D-proline structure
Product name:(3-Aminopropanoyl)-D-proline
CAS No:1344927-01-0
MF:C8H14N2O3
MW:186.208362102509
CID:6237461
PubChem ID:78922999

(3-Aminopropanoyl)-D-proline Chemical and Physical Properties

Names and Identifiers

    • (2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid
    • 1344927-01-0
    • AKOS017336821
    • (3-Aminopropanoyl)-D-proline
    • EN300-6433344
    • Inchi: 1S/C8H14N2O3/c9-4-3-7(11)10-5-1-2-6(10)8(12)13/h6H,1-5,9H2,(H,12,13)/t6-/m1/s1
    • InChI Key: FZWUTBBNGPSHBP-ZCFIWIBFSA-N
    • SMILES: OC([C@H]1CCCN1C(CCN)=O)=O

Computed Properties

  • Exact Mass: 186.10044231g/mol
  • Monoisotopic Mass: 186.10044231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3.2
  • Topological Polar Surface Area: 83.6Ų

(3-Aminopropanoyl)-D-proline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6433344-5.0g
(2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid
1344927-01-0
5g
$2525.0 2023-05-25
Enamine
EN300-6433344-2.5g
(2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid
1344927-01-0
2.5g
$1707.0 2023-05-25
Enamine
EN300-6433344-10.0g
(2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid
1344927-01-0
10g
$3746.0 2023-05-25
Enamine
EN300-6433344-0.25g
(2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid
1344927-01-0
0.25g
$801.0 2023-05-25
Enamine
EN300-6433344-1.0g
(2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid
1344927-01-0
1g
$871.0 2023-05-25
Enamine
EN300-6433344-0.1g
(2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid
1344927-01-0
0.1g
$767.0 2023-05-25
Enamine
EN300-6433344-0.5g
(2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid
1344927-01-0
0.5g
$836.0 2023-05-25
Enamine
EN300-6433344-0.05g
(2R)-1-(3-aminopropanoyl)pyrrolidine-2-carboxylic acid
1344927-01-0
0.05g
$732.0 2023-05-25

Additional information on (3-Aminopropanoyl)-D-proline

Introduction to (3-Aminopropanoyl)-D-proline (CAS No. 1344927-01-0)

Compound (3-Aminopropanoyl)-D-proline, identified by the CAS number 1344927-01-0, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and biomaterial synthesis.

The molecular structure of (3-Aminopropanoyl)-D-proline consists of a proline backbone with an amine-substituted propyl group attached to the third carbon atom. This configuration imparts distinct chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of various pharmacologically active compounds. The presence of the D-isomer of proline further enhances its utility, as D-amino acids are often preferred in certain biological systems due to their unique stereochemical properties.

In recent years, significant research has been conducted on the applications of (3-Aminopropanoyl)-D-proline in the development of novel therapeutic agents. One notable area of study involves its use as a building block in the synthesis of peptide mimetics and protease inhibitors. These compounds are crucial in the treatment of various diseases, including cancer, infectious diseases, and inflammatory disorders. The ability of (3-Aminopropanoyl)-D-proline to form stable peptide-like structures has made it an attractive candidate for such applications.

Moreover, the compound has shown promise in the field of regenerative medicine. Researchers have explored its potential use in designing biodegradable scaffolds and hydrogels that can support tissue engineering and wound healing. The unique chemical properties of (3-Aminopropanoyl)-D-proline, such as its ability to undergo controlled degradation and biocompatibility, make it an ideal candidate for these applications.

Recent advancements in computational chemistry have also highlighted the importance of (3-Aminopropanoyl)-D-proline in drug design. Molecular modeling studies have demonstrated that this compound can interact with specific biological targets, such as enzymes and receptors, with high affinity. These findings have opened new avenues for the development of targeted therapies that leverage the unique properties of (3-Aminopropanoyl)-D-proline.

The synthesis of (3-Aminopropanoyl)-D-proline is another area where significant progress has been made. Modern synthetic methodologies have enabled the production of this compound in high yields and purity, making it more accessible for research and industrial applications. Techniques such as asymmetric synthesis and catalytic transformations have been particularly useful in achieving these goals.

In conclusion, compound (3-Aminopropanoyl)-D-proline (CAS No. 1344927-01-0) is a versatile and highly valuable molecule with diverse applications in pharmaceutical chemistry and biochemistry. Its unique structural features and functional properties make it an indispensable tool for researchers developing new therapeutic agents, biomaterials, and regenerative medicine solutions. As research continues to uncover new possibilities for this compound, its importance in advancing medical science is likely to grow even further.

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